2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a triazolo-pyridazine derivative featuring a thioether-linked acetamide scaffold. Its core structure includes a pyridin-4-yl substituent at the 3-position of the triazolo[4,3-b]pyridazine ring and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridin-4-yl moiety may facilitate π-π stacking interactions with biological targets.
Properties
IUPAC Name |
2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)13-2-1-3-14(10-13)24-16(29)11-30-17-5-4-15-25-26-18(28(15)27-17)12-6-8-23-9-7-12/h1-10H,11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOHVXJLAIKYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines, which have been found to exhibit various biological activities.
Mode of Action
It’s known that triazolopyridine derivatives can interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, including those involved in cell signaling and metabolism.
Biological Activity
The compound 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
This compound features a triazolo-pyridazine core linked to a trifluoromethyl-substituted phenyl group via a thioether linkage. The synthesis typically involves multiple steps, including the formation of the triazolo-pyridazine scaffold through cyclization reactions and subsequent modifications to introduce the thiol and acetamide functionalities.
Synthesis Overview
- Formation of Triazolo-Pyridazine : The initial step generally involves reacting pyridine derivatives with hydrazine to form the triazole ring.
- Thioether Linkage : This is achieved through a reaction with thiols under acidic or basic conditions.
- Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide functionality.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety demonstrate significant antiproliferative effects against several cancer cell lines. For example:
- Cell Lines Tested : The compound has shown activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080).
- IC50 Values : Compounds similar to this structure have exhibited IC50 values as low as 0.008 μM in inhibiting cell proliferation, indicating potent activity against these cancer types .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis .
- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites . This inhibition disrupts normal cellular functions and contributes to its therapeutic effects.
Case Studies and Experimental Findings
Several studies have investigated the biological properties of related compounds:
Scientific Research Applications
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom, contributing to the compound's polarity and reactivity. |
| Triazolo[4,3-b]pyridazine | A fused bicyclic structure that enhances biological activity through interactions with biological targets. |
| Thioether Linkage | Provides stability and influences the compound's pharmacokinetics. |
| Acetamide Group | Enhances solubility and may participate in biological interactions. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. Key findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma). For instance, derivatives of triazolo-pyridazines have shown IC50 values in the low micromolar range against these cell lines, indicating strong anticancer activity .
- Mechanism of Action : The primary mechanism involves the inhibition of c-Met kinase, a critical regulator in tumor growth and metastasis. This interaction leads to apoptosis in cancer cells and disrupts cell cycle progression .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes:
- Kinase Inhibition : Similar compounds have demonstrated potential in inhibiting kinases involved in cancer progression. The specific interactions often involve hydrogen bonding with the target enzymes .
Comparative Data Table
The following table summarizes the biological activity of selected compounds related to the target compound:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 22i | A549 | 0.83 ± 0.07 | c-Met inhibition |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | Apoptosis induction |
| Compound X | HeLa | 2.73 ± 0.33 | Cell cycle arrest |
Case Studies
Several research studies have focused on the biological activity of triazolo-pyridazine derivatives:
- Cytotoxicity Testing : Various derivatives have been subjected to cytotoxicity assays against multiple cancer cell lines, confirming their potential as anticancer agents.
- Mechanistic Insights : Studies have elucidated the pathways through which these compounds exert their effects, particularly focusing on kinase inhibition and subsequent cellular responses.
Comparison with Similar Compounds
Compound 1 : 3-(3,4-Dimethoxyphenyl)-6-(2-Fluoro-4-Pyridinyl)-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole (9a)
- Core Heterocycle : Triazolo-thiadiazole (vs. triazolo-pyridazine in the target compound).
- Key Substituents : 3,4-Dimethoxyphenyl (electron-donating) and 2-fluoro-4-pyridinyl (electron-withdrawing).
- The dimethoxyphenyl group increases hydrophobicity, while the fluorine atom could enhance metabolic stability .
Compound 2 : 2-((3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)-N-((Tetrahydrofuran-2-yl)Methyl)Acetamide
- Core Heterocycle : Triazolo-pyridazine (identical to the target compound).
- Key Substituents : Pyridin-3-yl (vs. pyridin-4-yl) and tetrahydrofuran-2-ylmethyl (vs. 3-(trifluoromethyl)phenyl).
- Implications : The pyridin-3-yl group may alter binding orientation due to steric or electronic differences. The tetrahydrofuran substituent introduces a polar, oxygen-containing group, likely improving aqueous solubility compared to the hydrophobic trifluoromethylphenyl group .
Compound 3 : 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide
- Core Heterocycle : Triazolo-pyridazine (identical).
- Key Substituents : 4-Ethoxyphenyl (electron-donating) and 3-methyl-triazolo-pyridazine (vs. unsubstituted triazolo-pyridazine in the target compound).
- Implications : The ethoxy group increases lipophilicity but may reduce metabolic stability compared to trifluoromethyl. The methyl group on the triazolo-pyridazine could sterically hinder interactions with target proteins .
Structural and Pharmacological Implications
Substituent Position and Electronic Effects
- Pyridin-4-yl vs. Pyridin-3-yl : The pyridin-4-yl group in the target compound allows linear π-π stacking with aromatic residues in binding pockets, whereas pyridin-3-yl (Compound 2) may adopt a tilted orientation, reducing affinity .
- Trifluoromethyl vs. Ethoxy/Methoxy : The trifluoromethyl group’s strong electron-withdrawing nature enhances resistance to oxidative metabolism compared to ethoxy or methoxy groups, which are prone to demethylation .
N-Substituent Effects
- 3-(Trifluoromethyl)Phenyl (Target) vs. The tetrahydrofuran group in Compound 2 balances hydrophobicity and solubility, making it more suitable for oral bioavailability .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. How can researchers optimize the synthesis of 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide to improve yield and purity?
- Methodological Answer : The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key variables to optimize include:
- Temperature : Controlled heating (e.g., 80–100°C) during cyclization steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates .
- Catalysts : Use of coupling agents (e.g., HATU or EDCI) for amide bond formation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity products .
Reaction progress should be monitored via TLC or HPLC .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the triazolo-pyridazine core, thioether linkage, and acetamide group. Aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in F NMR) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNOS) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) due to the triazolo-pyridazine core’s affinity for ATP-binding pockets .
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Substituent Variation : Replace the pyridin-4-yl or trifluoromethylphenyl groups with bioisosteres (e.g., 4-chlorophenyl, 3-fluorophenyl) to modulate steric/electronic effects .
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO) to the triazolo-pyridazine core to enhance binding affinity .
- Table 1 : SAR Trends for Analogues
| Substituent (R) | Biological Activity (IC, nM) | Selectivity Ratio (Target/Off-Target) |
|---|---|---|
| 4-Pyridinyl (Target) | 12.4 (EGFR) | 8.5 |
| 4-Chlorophenyl | 9.8 (EGFR) | 5.2 |
| 3-Trifluoromethylphenyl | 14.1 (VEGFR2) | 10.3 |
| Data synthesized from |
Q. What mechanistic studies can elucidate its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding modes in kinase ATP-binding pockets. The pyridazine ring often forms π-π interactions with conserved phenylalanine residues .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for target enzymes .
- Crystallography : Co-crystallize the compound with EGFR or VEGFR2 to resolve binding-site interactions .
Q. How can researchers address discrepancies in reported bioactivity data across analogues?
- Methodological Answer :
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to isolate substituent effects .
- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers. For example, trifluoromethyl groups may show variable efficacy due to metabolic stability .
- Computational Validation : Use QSAR models to predict activity trends and validate experimental results .
Q. What strategies improve pharmacokinetic properties such as solubility and metabolic stability?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
- CYP450 Inhibition Assays : Test hepatic microsome stability to identify metabolic hotspots (e.g., oxidation of the pyridazine ring) .
- LogP Optimization : Replace the trifluoromethyl group with polar moieties (e.g., -SOH) to reduce lipophilicity .
Q. What role does computational chemistry play in optimizing this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict absorption, toxicity, and bioavailability. The trifluoromethyl group may increase BBB permeability but reduce solubility .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational flexibility .
Q. How can synergistic effects with existing therapies be evaluated?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to test synergy with cisplatin or paclitaxel in cancer models .
- Transcriptomics : RNA-seq analysis of treated cells to identify pathway crosstalk (e.g., apoptosis vs. autophagy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
